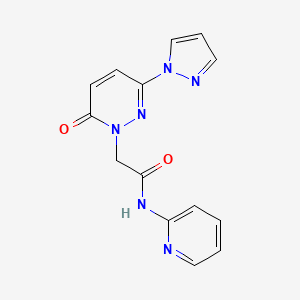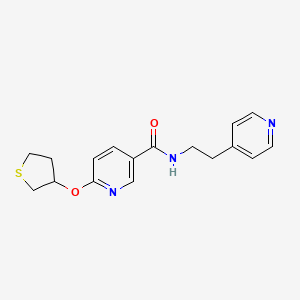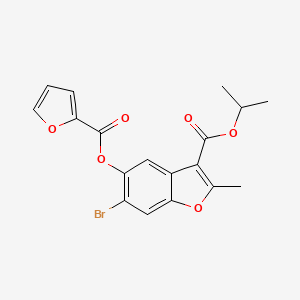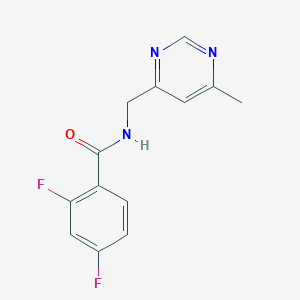
2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is a chemical compound that is part of the benzoylurea derivatives . It is synthesized using 2,6-difluorobenzamide as a starting material . The structure of this compound has been confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-difluorobenzamide as a starting material . The synthesis process ultimately leads to the creation of 23 novel benzoylurea derivatives containing a pyrimidine moiety .Molecular Structure Analysis
The molecular structure of “2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” has been characterized and confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .Aplicaciones Científicas De Investigación
Anticancer Applications
The pyrimidine core of 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a significant component in several FDA-approved anticancer drugs. Its structural diversity allows for modulation of various biological targets involved in cancer progression. For instance, pyrimidine derivatives have been used in treatments for myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
This compound’s derivatives exhibit potent antimicrobial and antifungal properties. The pyrimidine moiety, being a part of DNA and RNA, can interfere with the synthesis of nucleic acids in pathogens, thereby inhibiting their growth and proliferation .
Antiparasitic and Antimalarial Effects
The structural framework of 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is conducive to antiparasitic and antimalarial activities. Researchers have explored its efficacy against various parasitic infections, including those causing malaria .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been investigated for their cardiovascular benefits, particularly as antihypertensive agents. They can modulate blood pressure by targeting specific receptors or enzymes within the cardiovascular system .
Anti-inflammatory and Analgesic Properties
The compound’s ability to act on inflammatory pathways makes it a candidate for developing anti-inflammatory and analgesic medications. It can potentially inhibit the production of pro-inflammatory cytokines or mediate pain perception .
Antidiabetic Potential
Researchers are interested in the pyrimidine derivatives of this compound for their potential role in managing diabetes. They may act as DPP-IV inhibitors or modulate other targets relevant to glucose metabolism .
Neuroprotective Effects
The neuroprotective properties of pyrimidine derivatives are being studied for conditions such as Alzheimer’s disease. They may protect neuronal cells from damage or stimulate repair mechanisms within the nervous system .
Role in Hair Disorders
There is ongoing research into the use of pyrimidine-based compounds for treating hair disorders. These compounds might influence hair growth by acting on specific cellular signaling pathways involved in hair follicle development .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the bromodomain and extraterminal domain (bet) family . The BET family plays a crucial role in regulating gene expression through interaction with acetylated histones.
Mode of Action
It’s suggested that similar compounds may develop a bidentate interaction with a critical asparagine residue, resulting in improved potency .
Pharmacokinetics
Similar compounds have been developed with excellent drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown moderate to good in vitro antifungal and antibacterial activities .
Propiedades
IUPAC Name |
2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCDJUYEMSTWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


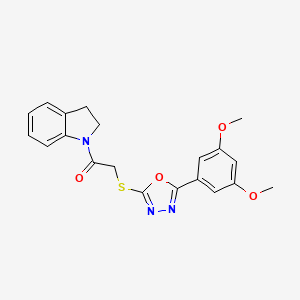
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
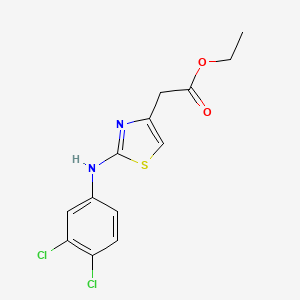
![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)
